molecular formula C12H16O4 B14434690 2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one CAS No. 82745-73-1

2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one

Cat. No.: B14434690
CAS No.: 82745-73-1
M. Wt: 224.25 g/mol
InChI Key: RXOZSIPXAFPKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one is an organic peroxide compound. Organic peroxides are characterized by the presence of a peroxide group (–O–O–) in their molecular structure. These compounds are known for their ability to generate free radicals, making them useful in various chemical processes, including polymerization and oxidation reactions.

Preparation Methods

The synthesis of 2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one typically involves the reaction of tert-butyl hydroperoxide with a suitable phenolic compound under controlled conditions. The reaction is usually catalyzed by an acid or base, and the temperature is maintained to ensure the stability of the peroxide group. Industrial production methods often employ continuous processes using plate exchangers to manage the heat generated during the reaction .

Chemical Reactions Analysis

2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one undergoes various chemical reactions, primarily involving the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can participate in:

Scientific Research Applications

2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including the polymerization of monomers and the oxidation of organic substrates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being reacted .

Comparison with Similar Compounds

2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one can be compared with other organic peroxides, such as:

Each of these compounds has unique properties that make them suitable for specific applications. For example, di-tert-butyl peroxide is more stable and can be used at higher temperatures, while tert-butyl hydroperoxide is more reactive and suitable for oxidation reactions.

Properties

CAS No.

82745-73-1

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-tert-butylperoxy-2-hydroxy-1-phenylethanone

InChI

InChI=1S/C12H16O4/c1-12(2,3)16-15-11(14)10(13)9-7-5-4-6-8-9/h4-8,11,14H,1-3H3

InChI Key

RXOZSIPXAFPKMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.